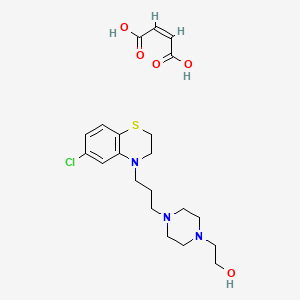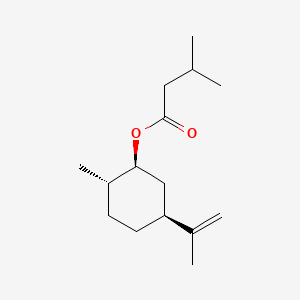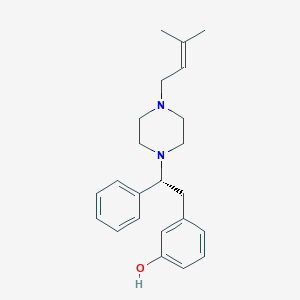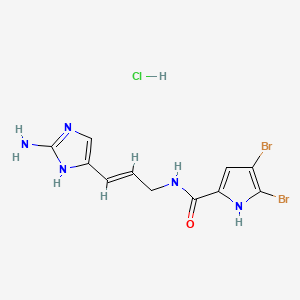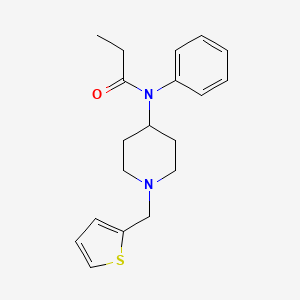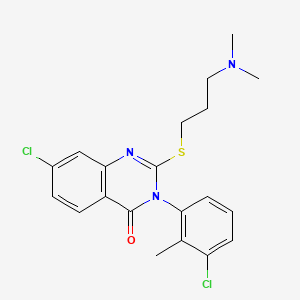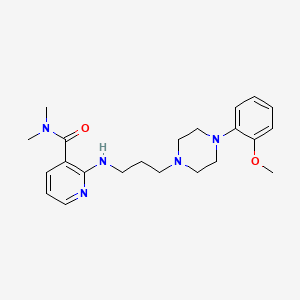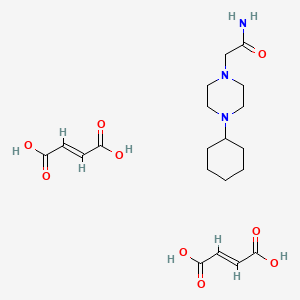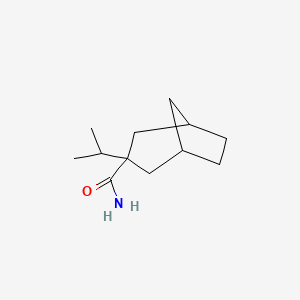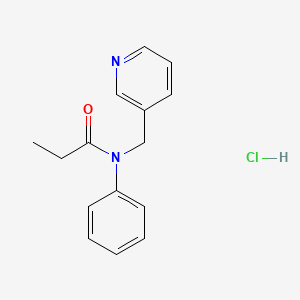
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as anilides. Anilides are compounds containing an aniline moiety, which is a benzene ring attached to an amino group. This particular compound is characterized by the presence of a propionanilide group and a 3-pyridylmethyl group, with the hydrochloride salt form enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-(3-pyridylmethyl)-, hydrochloride typically involves the reaction of propionanilide with 3-pyridylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form.
化学反応の分析
Types of Reactions
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds such as bromoalkanes in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Propionanilide, N-(3-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Propionanilide: Lacks the 3-pyridylmethyl group, resulting in different chemical and biological properties.
N-(3-pyridylmethyl)aniline: Similar structure but without the propionanilide group.
N-(2-pyridylmethyl)aniline: Contains a 2-pyridylmethyl group instead of a 3-pyridylmethyl group, leading to different reactivity and applications.
Uniqueness
Propionanilide, N-(3-pyridylmethyl)-, hydrochloride is unique due to the presence of both the propionanilide and 3-pyridylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
97377-91-8 |
|---|---|
分子式 |
C15H17ClN2O |
分子量 |
276.76 g/mol |
IUPAC名 |
N-phenyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-15(18)17(14-8-4-3-5-9-14)12-13-7-6-10-16-11-13;/h3-11H,2,12H2,1H3;1H |
InChIキー |
BQTBRADKKYPYHZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CC1=CN=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



